molecular formula C133H192F3N37O27S2 B12635343 (2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

Cat. No.: B12635343
M. Wt: 2862.3 g/mol
InChI Key: LMJXBJLQKVNBHT-IJEKHOGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid is a complex organic molecule with a highly intricate structure This compound is notable for its multiple amino and oxo groups, as well as its indole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by the sequential addition of various functional groups. Key steps include:

    Formation of the amino acid backbone: This involves the use of protected amino acids and peptide coupling reagents.

    Introduction of indole and benzofuran moieties: These steps require specific conditions to ensure the correct positioning of these groups.

    Final deprotection and purification: The compound is deprotected and purified using chromatography techniques.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including:

    Automated peptide synthesizers: These machines can handle the repetitive steps involved in peptide synthesis.

    High-performance liquid chromatography (HPLC): Used for the purification of the final product.

    Quality control measures: Ensuring the purity and consistency of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The indole and benzofuran moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Electrophilic reagents: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Key pathways include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor function.

    Cellular uptake: Being transported into cells where it can exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide
  • **(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide

Uniqueness

This compound is unique due to its highly complex structure, which includes multiple amino and oxo groups, as well as indole and benzofuran mo

Properties

Molecular Formula

C133H192F3N37O27S2

Molecular Weight

2862.3 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C131H191N37O25S2.C2HF3O2/c1-6-72(3)108(168-119(184)96(50-52-105(137)172)159-111(176)89(39-26-59-146-127(140)141)153-107(174)42-12-9-25-58-149-130(194)152-77-43-46-83-82(66-77)126(191)193-131(83)84-47-44-78(169)67-102(84)192-103-68-79(170)45-48-85(103)131)124(189)162-92(38-20-24-57-135)118(183)167-109(73(4)7-2)125(190)166-100(65-76-71-151-87-34-16-14-32-81(76)87)122(187)163-98(63-74-29-10-8-11-30-74)120(185)160-95(49-51-104(136)171)116(181)165-101(69-106(138)173)123(188)158-94(41-28-61-148-129(144)145)113(178)156-93(40-27-60-147-128(142)143)114(179)161-97(53-62-195-5)117(182)155-91(37-19-23-56-134)115(180)164-99(64-75-70-150-86-33-15-13-31-80(75)86)121(186)157-90(36-18-22-55-133)112(177)154-88(110(139)175)35-17-21-54-132;3-2(4,5)1(6)7/h8,10-11,13-16,29-34,43-48,66-68,70-73,88-101,108-109,150-151,169-170H,6-7,9,12,17-28,35-42,49-65,69,132-135H2,1-5H3,(H2,136,171)(H2,137,172)(H2,138,173)(H2,139,175)(H,153,174)(H,154,177)(H,155,182)(H,156,178)(H,157,186)(H,158,188)(H,159,176)(H,160,185)(H,161,179)(H,162,189)(H,163,187)(H,164,180)(H,165,181)(H,166,190)(H,167,183)(H,168,184)(H4,140,141,146)(H4,142,143,147)(H4,144,145,148)(H2,149,152,194);(H,6,7)/t72-,73-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-;/m0./s1

InChI Key

LMJXBJLQKVNBHT-IJEKHOGVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.